molecular formula C9H9IO2 B167435 3-(4-Iodophenyl)propanoic acid CAS No. 1643-29-4

3-(4-Iodophenyl)propanoic acid

Cat. No. B167435
CAS RN: 1643-29-4
M. Wt: 276.07 g/mol
InChI Key: SJMRZGIIQIWIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Iodophenyl)propanoic acid” is a non-proteinogenic alpha-amino acid, a phenylalanine derivative, and an organoiodine compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a synthesis process yielded a gray powder with a melting point of 97–99°C . The yield was 154 mg (51.3%) .


Molecular Structure Analysis

The molecular formula of “3-(4-Iodophenyl)propanoic acid” is C9H9IO2 . Its average mass is 276.071 Da and its monoisotopic mass is 275.964722 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm3, a boiling point of 335.4±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a topological polar surface area of 37.3 Ų .

Scientific Research Applications

1. Antimicrobial Research

  • Application : The compound has been used in the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions . These derivatives have shown promise as antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
  • Results : The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity .

2. Pharmaceutical Intermediates

  • Application : 3-(4-Hydroxyphenyl)propionic acid is used as a pharmaceutical intermediate . It is a potential antioxidant .

3. Chemical Synthesis

  • Application : 3-(4-Iodophenyl)propanoic acid is a useful synthetic intermediate . It can be used in the synthesis of various organic compounds .

4. Food Industry

  • Application : While the specific use of 3-(4-Iodophenyl)propanoic acid in the food industry is not detailed, propanoic acid, a related compound, is commonly found in bread and other baked goods as a food preservative . It helps prevent mold and bacterial growth, thereby extending shelf life .
  • Results : The use of propanoic acid as a preservative can help extend the shelf life of food products by preventing mold and bacterial growth .

5. Material Science

  • Application : 3-(4-Iodophenyl)propanoic acid can be used in the synthesis of various materials . These materials can have a wide range of applications, from electronics to coatings .
  • Results : The outcomes of using this compound in material synthesis would depend on the specific material being synthesized and its intended application .

6. Biochemical Research

  • Application : 3-(4-Iodophenyl)propanoic acid can be used in biochemical research, particularly in the study of metabolic pathways .
  • Results : The outcomes of using this compound in biochemical research would depend on the specific metabolic pathway being studied and the insights gained from the research .

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMRZGIIQIWIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283446
Record name 3-(4-iodophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodophenyl)propanoic acid

CAS RN

1643-29-4
Record name 1643-29-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31595
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-iodophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Iodophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hydrocinnamic acid is iodinated to form 4-iodohydrocinnamic acid. The process is performed by mixing 201.2 g hydrocinnamic acid, 1 L acetic acid, 152 mL water, 52.8 g periodic acid, 76 mL sulfuric acid, and 144 g iodine. The mixture is heated at 105° C. for 6.5 hours. Next, 200 mL water is added, and the mixture is cooled to room temperature overnight. The solid product in the resultant mixture is filtered and washed with water, yielding 350 g unpurified 4-iodohydrocinnamic acid. Further purification is not necessary and is not conducted, and the product is used as is in the second step.
Quantity
201.2 g
Type
reactant
Reaction Step One
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
144 g
Type
reactant
Reaction Step One
Name
Quantity
152 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of H2SO4 (1.25 mL), water (12.5 mL) and AcOH (25 mL) in a 250 mL flask and 3-phenylpropanoic acid (3.00 g, 20.0 mmol), iodine (1.40 g, 5.5 mmol) and KIO3 (0.98 g, 4.6 mmol) was added. The reaction was heated to reflux and a solution of iodine (1.40 g, 5.5 mmol) in AcOH (25 mL) was added in portions of 5 mL as the colour of the reaction faded from purple to orange. After 3 hours when no further colour changes appeared the reaction was cooled to room temperature. before quenching with 1M NaHSO3. The reaction was added water and extracted with EtOAc. The organic phases were combined, washed with brine, dried over MgSO4 and concentrated under vacuum. The product (4.15 g, 75%), containing minor impurites of starting material and the ortho-iodinated product, was recrystallised from PE to provide 1.83 g (33%) of the pure and white crystalline product. Rf: 0.10 (EtOAc:hexanes, 1:4); 1HNMR (CDCl3) δ 7.62-7.59 (m, 2H), 6.97-6.95 (m, 2H), 2.92-2.87 (t, 2H, J=7.5 Hz), 2.68-2.63 (t, 2H, J=7.5 Hz); 13CNMR (CDCl3) δ 178.5, 139.7, 137.6, 130.4, 91.6, 35.2, 30.0.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
KIO3
Quantity
0.98 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Iodophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Iodophenyl)propanoic acid
Reactant of Route 3
3-(4-Iodophenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(4-Iodophenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Iodophenyl)propanoic acid
Reactant of Route 6
3-(4-Iodophenyl)propanoic acid

Citations

For This Compound
54
Citations
M Eisenhut, WD Lehmann, A Sütterle - Nuclear medicine and biology, 1993 - Elsevier
The metabolism of 15-(4′-iodophenyl)pentadecanoic acid (IPPA) in the heart muscle is commonly believed to end at 4-iodobenzoic acid as the main and final product of β-oxidation. …
Number of citations: 13 www.sciencedirect.com
G Vaidyanathan, D McDougald, L Grasfeder… - Applied Radiation and …, 2011 - Elsevier
Radiolabeled amino acids have been used extensively in oncology both as diagnostic and therapeutic agents. In our pursuit to develop radiopharmaceuticals to target breast cancer, …
Number of citations: 2 www.sciencedirect.com
N Favalli, G Bassi, T Zanetti… - Helvetica chimica …, 2019 - Wiley Online Library
The construction of DNA‐encoded chemical libraries (DECLs) crucially relies on the availability of chemical reactions, which are DNA‐compatible and which exhibit high conversion …
Number of citations: 43 onlinelibrary.wiley.com
F Kienzle, EC Taylor - The Journal of Organic Chemistry, 1970 - ACS Publications
The photodecomposition of aromatic iodo compounds has long been known, but only recently has this process been used for synthetic purposes. Thus, photolysis of aromatic iodides …
Number of citations: 10 pubs.acs.org
N Favalli, G Bassi, D Bianchi, J Scheuermann… - Bioorganic & Medicinal …, 2021 - Elsevier
Progress in DNA-encoded chemical library synthesis and screening crucially relies on the availability of DNA-compatible reactions, which proceed with high yields and excellent purity …
Number of citations: 16 www.sciencedirect.com
M Kawasaki, M Goto, S Kawabata, T Kometani - Tetrahedron: Asymmetry, 2001 - Elsevier
The enantioselectivity of the lipase from Pseudomonascepacia (PCL) in the transesterification of 2-phenyl-1-propanol 1 was studied using a series of vinyl 3-arylpropanoates as acyl …
Number of citations: 75 www.sciencedirect.com
N Favalli, G Bassi, C Pellegrino, J Millul, R De Luca… - Nature …, 2021 - nature.com
The encoding of chemical compounds with amplifiable DNA tags facilitates the discovery of small-molecule ligands for proteins. To investigate the impact of stereo- and regiochemistry …
Number of citations: 37 www.nature.com
JPD van Veldhoven, R Liu, SA Thee, Y Wouters… - Bioorganic & Medicinal …, 2015 - Elsevier
Abstract Structure–affinity relationship (SAR) and structure–kinetics relationship (SKR) studies were combined to investigate a series of biphenyl anthranilic acid agonists for the HCA 2 …
Number of citations: 10 www.sciencedirect.com
FR Stermitz, FA Norris - The Journal of Organic Chemistry, 1970 - ACS Publications
Oxidative Acylation. A New Page 1 Vol. No. February 1970 Notes 527 di-l,4-naphthoquinonyl (0.025 g, 5%) and an unidentified, colorless product (0.026 g, mp >350), which was …
Number of citations: 5 pubs.acs.org
JPD van Veldhoven, R Liu… - … of G protein …, 2016 - scholarlypublications …
Abstract Structure-affinity relationship (SAR) and structure-kinetics relationship (SKR) studies were combined to investigate a series of biphenyl anthranilic acid agonists for the HCA2 …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.